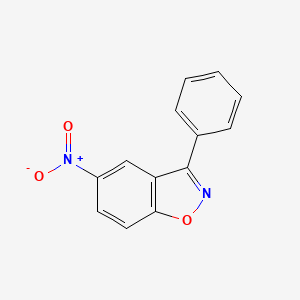

5-nitro-3-phenyl-1,2-benzoxazole

Description

Properties

IUPAC Name |

5-nitro-3-phenyl-1,2-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3/c16-15(17)10-6-7-12-11(8-10)13(14-18-12)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYZYTJFGWFGHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC3=C2C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-3-phenyl-1,2-benzoxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminophenol with 3-nitrobenzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as metal catalysts and ionic liquid catalysts are commonly used to optimize the reaction conditions and improve the overall yield .

Chemical Reactions Analysis

Types of Reactions

5-nitro-3-phenyl-1,2-benzoxazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of nitrobenzoxazole derivatives.

Reduction: Formation of aminobenzoxazole derivatives.

Substitution: Formation of various substituted benzoxazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential anticancer and anti-inflammatory activities.

Industry: Used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 5-nitro-3-phenyl-1,2-benzoxazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential bacterial proteins by binding to bacterial DNA or enzymes involved in protein synthesis. Its anticancer activity is believed to be due to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoxazole Core

The biological and physicochemical properties of benzoxazoles are highly sensitive to substituent modifications. Below is a comparative analysis of key derivatives:

*Estimated based on structural analogs.

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group at C5 (electron-withdrawing) stabilizes the aromatic system, enhancing electrophilicity for nucleophilic substitution reactions. In contrast, alkyl groups (e.g., ethyl, methyl) at C3 are electron-donating, increasing solubility but reducing electrophilic reactivity .

- Biological Activity: Piperidine-substituted derivatives (e.g., 5-fluoro-3-piperidinyl-1,2-benzoxazole) exhibit nanomolar acetylcholinesterase (AChE) inhibition and serotonin receptor (5-HT4R) agonism, highlighting the importance of bulky, basic substituents for CNS-targeted activity .

Comparison with Heterocyclic Analogs

Benzoxazoles are often compared to isosteric benzothiazoles and benzimidazoles. For example:

- 3-Phenyl-1,2-oxazole-4-carboxamide derivatives (e.g., 5-methyl-N-(5-nitrothiazol-2-yl)-3-phenylisoxazole-4-carboxamide): Hybrid structures with thiazole or imidazole moieties demonstrate broader pharmacological profiles, including antimicrobial and anticancer activities .

Q & A

Q. How can the molecular structure of 5-nitro-3-phenyl-1,2-benzoxazole be determined experimentally?

To elucidate the structure, use X-ray diffraction (XRD) with refinement software like SHELX for precise crystallographic analysis . Complement this with NMR spectroscopy (e.g., H and C NMR) to confirm substituent positions and FT-IR to identify functional groups (e.g., nitro and oxazole vibrations) . Computational methods (DFT calculations) can further validate bond angles and electronic properties.

Q. What synthetic strategies are effective for preparing this compound?

Two primary routes are:

- Cyclization of nitro-substituted precursors : React 2-amino-5-nitrophenol derivatives with phenylacetyl chloride under basic conditions to form the benzoxazole core .

- Functional group interconversion : Introduce the nitro group post-cyclization via nitration of 3-phenyl-1,2-benzoxazole using mixed acid (HSO/HNO) at controlled temperatures (0–5°C) to avoid over-nitration .

Q. What analytical techniques are critical for purity assessment?

Employ HPLC-MS to detect impurities at trace levels (<0.1%) and elemental analysis (CHNS) to verify stoichiometry. Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from assay conditions or compound purity. Address this by:

- Comparative studies : Test analogs (e.g., 5-nitro-2-phenyl-1,3-benzoxazole) to isolate substituent effects (see Table 1) .

- Biophysical assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for target proteins .

- Metabolic profiling : Assess stability in liver microsomes to rule out false positives from degradation products .

Table 1 : Structural analogs and key differences

| Compound | Substituents | Key Characteristics |

|---|---|---|

| 5-Nitro-2-phenyl-1,3-benzoxazole | Nitro at C5, phenyl at C2 | Reduced steric hindrance vs. C3 isomer |

| 6-Nitroquinoline | Nitro at C6, quinoline core | Enhanced antimicrobial activity |

Q. What strategies optimize synthetic yield and scalability?

- Catalyst screening : Test Pd/C or CuI in cyclization reactions to reduce side products .

- Continuous flow reactors : Improve reproducibility and scale-up efficiency by maintaining precise temperature/residence time control .

- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance nitro-group reactivity while minimizing hydrolysis .

Q. How can computational methods predict reactivity and binding modes?

Perform docking simulations (e.g., AutoDock Vina) to model interactions with biological targets like enzymes. Pair with molecular dynamics (MD) to assess stability of ligand-protein complexes. For reactivity, use Fukui indices (DFT) to identify electrophilic/nucleophilic sites on the benzoxazole core .

Methodological Challenges and Solutions

Q. What precautions are necessary for safe handling?

Refer to Material Safety Data Sheets (MSDS):

- Harmful by inhalation/skin contact : Use fume hoods, nitrile gloves, and lab coats .

- Decomposition risks : Avoid strong oxidizers; store in amber vials at –20°C under inert gas .

Q. How to design structure-activity relationship (SAR) studies?

- Systematic substitution : Modify the nitro group (e.g., replace with cyano or trifluoromethyl) and vary the phenyl ring’s substituents (e.g., halogens, methyl) .

- Pharmacophore mapping : Identify critical interaction points (e.g., nitro group for hydrogen bonding) using 3D-QSAR models .

Data Interpretation and Contradictions

Q. Why do biological activities vary across studies?

- Assay variability : Standardize protocols (e.g., fixed cell lines vs. primary cells).

- Solubility issues : Use co-solvents (DMSO ≤1%) or nanoformulations to improve bioavailability .

- Off-target effects : Validate selectivity via kinase profiling panels or CRISPR knockout models .

Q. How to address conflicting crystallography vs. computational data?

Reconcile discrepancies by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.